molecular formula C6H2N2O3 B1584572 Furo[3,4-b]pyrazine-5,7-dione CAS No. 4744-50-7

Furo[3,4-b]pyrazine-5,7-dione

Cat. No. B1584572
CAS RN: 4744-50-7
M. Wt: 150.09 g/mol
InChI Key: AWJWCTOOIBYHON-UHFFFAOYSA-N
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Description

Furo[3,4-b]pyrazine-5,7-dione is an organic compound with the molecular formula C6H2N2O3 . It is a type of pyrazine compound that contains a pyrazine ring and two anhydride functional groups . It is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of Furo[3,4-b]pyrazine-5,7-dione consists of a pyrazine ring fused with a furan ring, and it has two carbonyl groups at the 5 and 7 positions . The molecular formula is C6H2N2O3 , and it has an average mass of 150.092 Da and a monoisotopic mass of 150.006546 Da .


Physical And Chemical Properties Analysis

Furo[3,4-b]pyrazine-5,7-dione has a melting point of 210 °C (dec.) (lit.) . Its SMILES string representation is O=C1OC(=O)c2nccnc12 , and its InChI key is AWJWCTOOIBYHON-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Derivatives

  • Furo[3,4-b]pyrazine-5,7-dione derivatives are synthesized through reactions with various chemicals. For instance, furan-2,3-diones react with S-methylisothiosemicarbazide hydroiodide to yield novel 1,2,4-triazine-5(4H)-ones. These derivatives have potential applications as herbicides and pesticides (Üngören, Dilekoğlu, & Koca, 2013).

Structural Identification and Tautomerization Studies

  • Furo[3,4-b]pyrazine-5,7-dione is used in studies for structural identification and understanding nitrogen cyclization and tautomerization in chemical compounds. These studies contribute to knowledge about the structural diversity and reaction mechanisms in organic chemistry (Chung et al., 2021).

Cytotoxicity Studies

  • Some derivatives of Furo[3,4-b]pyrazine-5,7-dione, such as those isolated from the fungus Phellinus igniarius, have shown in vitro selective cytotoxicity against human lung and liver cancer cell lines. This suggests potential applications in cancer research and treatment (Mo et al., 2004).

Synthesis of Complexes for Antimicrobial Activity

  • Furo[3,4-b]pyrazine-5,7-dione derivatives are used in the synthesis of metal complexes, which are studied for their antimicrobial properties. These complexes show strong antifungal activity and varying antibacterial properties, indicating their potential use in developing new antimicrobial agents (Abdi et al., 2020).

Synthesis of Electrochromic Materials

  • Electron-deficient derivatives of Furo[3,4-b]pyrazine-5,7-dione, such as pyrrolo[3,4-d]pyridazine-5,7-diones, are synthesized and used in electrochromic materials. These materials demonstrate good optical contrast and fast switching speed, making them suitable for applications in electronic displays and smart windows (Ye et al., 2014).

Synthesis of Heterocyclic Compounds for Antiallergic Activity

  • Furo[3,4-b]pyrazine-5,7-dione is involved in the synthesis of heterocyclic compounds, which are then evaluated for antiallergic activity. This research contributes to the development of new drugs for treating allergies (Kuo et al., 1988).

Safety And Hazards

Furo[3,4-b]pyrazine-5,7-dione is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

furo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2O3/c9-5-3-4(6(10)11-5)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJWCTOOIBYHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197143
Record name Furo(3,4-b)pyrazine-5,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,4-b]pyrazine-5,7-dione

CAS RN

4744-50-7
Record name Furo[3,4-b]pyrazine-5,7-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4744-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(3,4-b)pyrazine-5,7-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furo(3,4-b)pyrazine-5,7-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[3,4-b]pyrazine-5,7-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a clean 500 ml R. B. flask charged pyrazine-2,3-dicaroxylic acid (50 gms) and acetic anhydride (162 gms). The reaction mass was heated to 110-120° C. till the completion of reaction to get pyrazine-2,3-dicarboxylic acid anhydride. After completion of the reaction, excess acetic anhydride was distilled out under vacuum and furthermore charged with methylene dichloride (315 ml) and 2-amino-5-chloropyridine (40 gms) in a lot wise manner at room temperature for 30 min. Further, the reaction mixture was stirred for 2 hours at room temperature. The reaction mass was cooled to 5 to 10° C. for one hour, the product was filtered and washed with chilled methylene dichloride. The solid was charged with methylene dichloride (235 ml), triethylamine (40.9 ml) at a temp. of 0-5° C. followed by ethyl chloroformate (28.1 ml). The reaction mass was stirred at 0-5° C. for 1 hr, water (200 ml) was added to the reaction mixture and the mass stirred at room temperature for 1 hr to obtain the solids. The title compound thus separated was isolated by filtration.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
CY Chung, CC Tseng, SM Li, SE Tsai, HY Lin… - Molecules, 2021 - mdpi.com
N-Aminophthalimides and phthalazine 1,4-diones were synthesized from isobenzofuran-1,3-dione, isoindoline-1,3-dione, furo [3,4-b] pyrazine-5,7-dione, or 1H-pyrrolo [3,4-c] pyridine-1,…
Number of citations: 7 www.mdpi.com
WS Hamama, MA Berghot, EA Baz… - Archiv der …, 2011 - Wiley Online Library
3‐Acetylcoumarin (1) was utilized as a key intermediate for the synthesis of 2‐aminothiazole derivative 3 via bromination of 1 to afford acetylbromide 2 followed by treatment with …
Number of citations: 39 onlinelibrary.wiley.com
AN Ayyash, KA Juwair, OG Najeeb… - Egyptian Journal of …, 2021 - journals.ekb.eg
A series of novel derivatives of 7,7'-(1,4-phenylene) bis [(5-substitutedphenyl-1,3,4-oxadiazol-2-yl)-amino (7,8-dihydropyrazino[2,3-e][1,3]oxazepine-5,9-dione)], 3a-d and 7,7'-(1,4-…
Number of citations: 7 journals.ekb.eg
M Hema, SA Princy, V Sridharan, P Vinoth… - RSC …, 2016 - pubs.rsc.org
Antibiotic resistance is one of the most pivotal health menaces in the human population worldwide. Use of conventional antibiotics at high concentration for prolonged periods facilitates …
Number of citations: 17 pubs.rsc.org
PY Gu, Z Wang, Q Zhang - Journal of Materials Chemistry B, 2016 - pubs.rsc.org
Since azaacenes have electron-deficient backbones and lone-pair electrons on nitrogen centers, they can efficiently detect the target molecules or ions through supramolecular …
Number of citations: 136 pubs.rsc.org
JF Zhao, Y Liu, JB Soh, YX Li, R Ganguly, KQ Ye… - Tetrahedron …, 2012 - Elsevier
A novel diazaperinone 12H-pyrazino[2′,3′:3,4]pyrrolo[1,2-a]perimidin-12-one has been successfully synthesized through a one-step condensation. Single crystal X-ray analysis …
Number of citations: 13 www.sciencedirect.com
MA Gouda, BHM Hussein… - Current Bioactive …, 2020 - ingentaconnect.com
Coumarins are a set of polyphenolic compounds isolated from plant product tonka bean, coumarou in 1820. They belong to the family of benzopyrones, which includes benzene ring …
Number of citations: 13 www.ingentaconnect.com
JJ Chen - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UME films the text directly from the original or copy …
Number of citations: 5 search.proquest.com
AP Krapcho, MJ Maresch, AL Helgason… - Journal of …, 1993 - Wiley Online Library
The synthesis of 6,9‐difluoro substituted benzo[g]quinoxaline‐5,10‐diones (3A), benzo[g]quinazoline‐5,10‐diones (3B) and benzo[g]phthalazine‐5,10‐diones (3C) have been …
Number of citations: 24 onlinelibrary.wiley.com
GG Kalyankar - 2015 - shodhgangotri.inflibnet.ac.in
We now know that aging, in large measure, is a consequence of oxidative stress acting on the basic unit of life-the cell. Damage at the molecular level, from the chemical processes of …
Number of citations: 3 shodhgangotri.inflibnet.ac.in

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